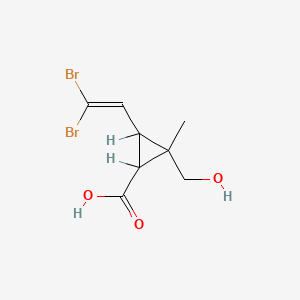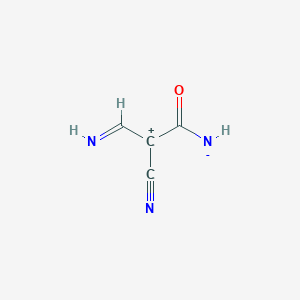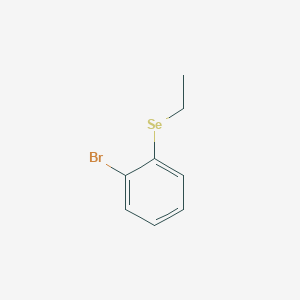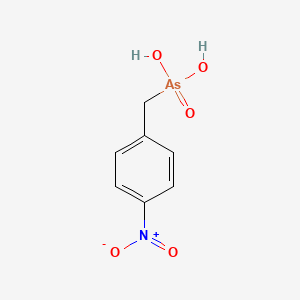
3,5-Dihydroxybenzene-1,2,4-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dihydroxybenzene-1,2,4-tricarboxylic acid, also known as trimellitic acid, is a chemical compound with the molecular formula C₉H₆O₆. It is a colorless solid that belongs to the family of benzenetricarboxylic acids. This compound is notable for its three carboxylic acid groups and two hydroxyl groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,5-Dihydroxybenzene-1,2,4-tricarboxylic acid is typically synthesized through the oxidation of 1,2,4-trimethylbenzene. The oxidation process involves the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃) under controlled conditions . The reaction proceeds as follows:
Oxidation of 1,2,4-trimethylbenzene: [ \text{C₆H₃(CH₃)₃} + 3 \text{KMnO₄} \rightarrow \text{C₆H₃(COOH)₃} + 3 \text{MnO₂} + 3 \text{KOH} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dihydroxybenzene-1,2,4-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), nitric acid (HNO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid and sulfuric acid).
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Wissenschaftliche Forschungsanwendungen
3,5-Dihydroxybenzene-1,2,4-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of plasticizers, resins, and coatings .
Wirkmechanismus
The mechanism of action of 3,5-Dihydroxybenzene-1,2,4-tricarboxylic acid involves its interaction with various molecular targets and pathways. The compound’s carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. Additionally, the hydroxyl groups can participate in redox reactions, affecting cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimesic Acid (Benzene-1,3,5-tricarboxylic acid): Similar structure but with carboxylic acid groups at different positions.
Hemimellitic Acid (Benzene-1,2,3-tricarboxylic acid): Another isomer with carboxylic acid groups at different positions.
Citric Acid: A tricarboxylic acid with a different backbone structure.
Uniqueness
3,5-Dihydroxybenzene-1,2,4-tricarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the benzene ring, which allows for diverse chemical reactivity and applications. Its specific arrangement of functional groups distinguishes it from other tricarboxylic acids and contributes to its versatility in various fields .
Eigenschaften
| 84638-34-6 | |
Molekularformel |
C9H6O8 |
Molekulargewicht |
242.14 g/mol |
IUPAC-Name |
3,5-dihydroxybenzene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C9H6O8/c10-3-1-2(7(12)13)4(8(14)15)6(11)5(3)9(16)17/h1,10-11H,(H,12,13)(H,14,15)(H,16,17) |
InChI-Schlüssel |
ITNALTVCFAGSSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1O)C(=O)O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[1-Hydroxy-4-(4-hydroxyphenyl)cyclohexyl]butanoic acid](/img/structure/B14421038.png)
![2-(2-Bromophenyl)-N-[2-(4-chlorophenyl)butan-2-yl]acetamide](/img/structure/B14421039.png)

![2-[3-(1,3-Dithiolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14421050.png)


